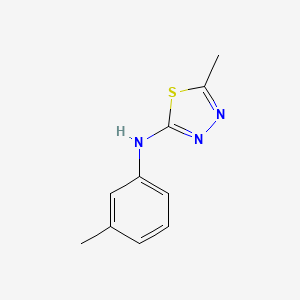
5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine, also known as MTDA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MTDA is a heterocyclic compound with a thiadiazole ring and an amine functional group.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and disrupting their normal functions. This may explain its potential use as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been reported that this compound has anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine is its high selectivity for copper ions, making it a useful tool for the detection and quantification of copper ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine. One area of research is the development of new fluorescent probes based on the structure of this compound for the detection of other metal ions. Another area of research is the further investigation of the anti-proliferative effects of this compound on cancer cells and its potential use as a cancer treatment. Additionally, the potential toxicity of this compound needs to be further studied to determine its safety for use in various experiments.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in various scientific research fields. Its high selectivity for copper ions makes it a useful tool for the detection and quantification of copper ions in biological samples. Additionally, its anti-proliferative effects on cancer cells make it a promising candidate for further research. However, its potential toxicity needs to be further studied to determine its safety for use in various experiments.
Métodos De Síntesis
The synthesis of 5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-methylbenzene-1,2-diamine with carbon disulfide and sodium hydroxide to form the intermediate compound, 3-methyl-1,3,4-thiadiazol-2-thiol. This intermediate is then reacted with methyl iodide to form this compound. The overall reaction is shown below:
Aplicaciones Científicas De Investigación
5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine has been found to have potential applications in various scientific research fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind with copper ions, making it a useful tool for the detection and quantification of copper ions in biological samples.
Another area of research is the use of this compound as a potential drug candidate for the treatment of cancer. This compound has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research.
Propiedades
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-4-3-5-9(6-7)11-10-13-12-8(2)14-10/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBLIBFXVSYDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5421687.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5421695.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5421714.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5421718.png)

![2-[2,4-dichloro-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5421723.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421738.png)
![5-methyl-3-phenyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5421746.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421747.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5421751.png)
![(4R)-4-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5421759.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5421775.png)
![7-(5-chloro-2-methoxyphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5421779.png)

